Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether

Vue d'ensemble

Description

Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether is an organic compound with the molecular formula C28H42O and a molecular weight of 394.6325 g/mol . It is also known by other names such as 1,1’-Oxybis[4-(2,4,4-trimethyl-2-pentanyl)benzene] and Benzene, 1,1’-oxy-, bis[4-(1,1,3,3-tetramethylbutyl)]- . This compound is characterized by its high boiling point of 458.3°C at 760 mmHg and a density of 0.927 g/cm³ .

Méthodes De Préparation

The synthesis of Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether typically involves the reaction of 4-(1,1,3,3-tetramethylbutyl)phenol with an appropriate etherifying agent under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Intermediate in Synthesis

- Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of dyes and pigments. Its unique structure allows it to participate in reactions that yield complex organic materials used in industrial applications .

2. Electrode Fabrication

- Research has demonstrated its utility in the fabrication of calcium-selective electrodes. For instance, polyaniline functionalized with this compound has shown effectiveness in detecting calcium ions (Ca²+), highlighting its role in sensor technology .

3. Adhesives and Sealants

- The compound is utilized in formulating adhesives that exhibit strong adhesion properties to a variety of substrates. Its incorporation into adhesive compositions enhances performance metrics such as bond strength and durability .

4. Coatings and Inks

- It is widely used in the formulation of coatings and inks due to its excellent solubility and compatibility with other components. The compound contributes to the stability and longevity of printed materials .

Industrial Applications

1. Polymer Additives

- In the plastics industry, this compound acts as a lubricant additive for polymers. Its presence improves processing characteristics and enhances the physical properties of the final products .

2. Textile and Leather Treatment

- The compound is employed as an auxiliary agent in textile processing and leather treatment. It helps improve dye uptake and enhances the quality of finished goods .

3. Veterinary Medicine Formulations

- In veterinary applications, it is used as an excipient in formulations for various veterinary medicines, contributing to the stability and efficacy of these products .

Case Studies

Mécanisme D'action

The mechanism of action of Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions .

Comparaison Avec Des Composés Similaires

Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether can be compared with other similar compounds such as:

Diphenyl ether: Similar in structure but lacks the bulky tetramethylbutyl groups.

Bis(4-tert-butylphenyl) ether: Similar but with tert-butyl groups instead of tetramethylbutyl groups.

The uniqueness of this compound lies in its specific structural features, which confer distinct physical and chemical properties .

Activité Biologique

Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether (commonly referred to as BTBPE) is a chemical compound with the formula and a molecular weight of approximately 394.63 g/mol. It is classified under the category of substituted diphenyl ethers and has garnered attention due to its potential biological activities and environmental implications. This article aims to explore the biological activity of BTBPE through various research findings, including structure-activity relationships, toxicity assessments, and ecological impacts.

Chemical Structure

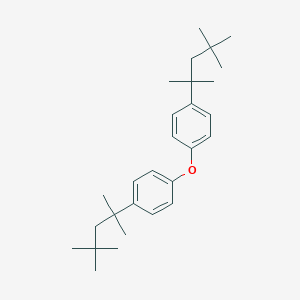

The chemical structure of BTBPE can be represented as follows:

Chemical Structure of BTBPE

Biological Activity Overview

BTBPE exhibits various biological activities that are primarily assessed through its interactions with biological systems. Key areas of focus include:

- Toxicity : Evaluations of BTBPE's toxicity reveal its effects on aquatic organisms and potential bioaccumulation.

- Endocrine Disruption : Studies indicate that BTBPE may exhibit endocrine-disrupting properties.

- Environmental Persistence : The compound's stability in the environment raises concerns about long-term ecological impacts.

Toxicity Assessments

Recent studies have focused on the toxicity of BTBPE in various organisms. The following table summarizes findings from key studies:

| Organism | Endpoint | Concentration (mg/L) | Effect |

|---|---|---|---|

| Daphnia magna | Acute toxicity | 0.1 - 100 | Significant mortality at higher levels |

| Fish (e.g., trout) | Chronic exposure | 0.01 - 10 | Reduced reproductive success |

| Earthworm | Bioaccumulation | N/A | Accumulation observed in tissue samples |

These findings suggest that BTBPE poses a risk to aquatic life, particularly at elevated concentrations.

Endocrine Disruption Potential

BTBPE has been evaluated for its potential as an endocrine disruptor. Research indicates that compounds with similar structures can interfere with hormone signaling pathways. A study highlighted the following points:

- Mechanism of Action : BTBPE may mimic or block hormone receptors, leading to altered physiological responses.

- In Vivo Studies : Animal studies show changes in reproductive behavior and development when exposed to BTBPE.

Environmental Persistence

The persistence of BTBPE in the environment is a significant concern. Studies have shown that:

- Biodegradation : BTBPE is resistant to microbial degradation, leading to prolonged environmental presence.

- Bioaccumulation : The log Kow value indicates a high potential for bioaccumulation in aquatic organisms, raising alarms about trophic transfer through food webs.

Case Studies

Several case studies have been conducted to assess the impact of BTBPE on ecosystems:

-

Aquatic Ecosystem Study :

- Location: Contaminated river system.

- Findings: Elevated levels of BTBPE correlated with decreased biodiversity and increased mortality rates in sensitive species like amphibians.

-

Soil Microbial Study :

- Objective: Assess effects on soil microbial communities.

- Results: Significant shifts in microbial diversity were observed at concentrations above 10 mg/kg soil.

Propriétés

IUPAC Name |

1-(2,4,4-trimethylpentan-2-yl)-4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18H,19-20H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDONJVWDSZZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905882 | |

| Record name | 1,1'-Oxybis[4-(2,4,4-trimethylpentan-2-yl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-58-6, 61702-88-3 | |

| Record name | Benzene, 1,1′-oxybis[4-(1,1,3,3-tetramethylbutyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis((1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Oxybis[4-(2,4,4-trimethylpentan-2-yl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-(1,1,3,3-tetramethylbutyl)phenyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.